molecular formula C18H17F2NO B2751240 (4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone CAS No. 478050-08-7

(4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone

Cat. No.: B2751240
CAS No.: 478050-08-7
M. Wt: 301.337
InChI Key: BRTUVYIEVZPBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone is a synthetic organic compound that belongs to the class of aryl-phenylketones. This compound is characterized by the presence of two fluorophenyl groups attached to a methanone moiety, which is further connected to a tetrahydro-1H-pyrrole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone typically involves the following steps:

    Formation of the Tetrahydro-1H-pyrrole Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Groups: The fluorophenyl groups can be introduced via Friedel-Crafts acylation reactions using fluorobenzene derivatives and suitable catalysts such as aluminum chloride.

    Final Assembly: The final step involves the coupling of the fluorophenyl-substituted tetrahydro-1H-pyrrole with a methanone precursor under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the sequential reactions with precise control over temperature, pressure, and reaction time.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents targeting various diseases.

    Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Chemistry: Employed as an intermediate in the synthesis of complex organic molecules and polymers.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target proteins. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    (4-fluorophenyl)(pyridin-4-yl)methanone: Shares the fluorophenyl group but differs in the presence of a pyridine ring instead of the tetrahydro-1H-pyrrole ring.

    (4-aminophenyl)(4-fluorophenyl)methanone: Contains an amino group instead of the tetrahydro-1H-pyrrole ring.

Uniqueness

    Structural Features: The presence of two fluorophenyl groups and a tetrahydro-1H-pyrrole ring in (4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone imparts unique chemical and physical properties.

    Reactivity: The compound’s reactivity profile is distinct due to the combination of fluorophenyl and tetrahydro-1H-pyrrole moieties, making it suitable for specific synthetic and research applications.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c1-21-10-16(12-2-6-14(19)7-3-12)17(11-21)18(22)13-4-8-15(20)9-5-13/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTUVYIEVZPBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.